molecular formula C16H16N4OS B3730396 2-(cyclopentylamino)-5-(2-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one

2-(cyclopentylamino)-5-(2-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No. B3730396
M. Wt: 312.4 g/mol
InChI Key: UWXDRMMFAMAEJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclopentylamino)-5-(2-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral effects. In

Mechanism of Action

The mechanism of action of 2-(cyclopentylamino)-5-(2-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been suggested that the compound may exert its biological effects through the inhibition of certain enzymes or signaling pathways. For example, studies have shown that this compound can inhibit the activity of protein kinases, which are involved in cell signaling and regulation. Inhibition of these enzymes may contribute to the antitumor and anti-inflammatory effects of 2-(cyclopentylamino)-5-(2-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one.
Biochemical and Physiological Effects:
2-(cyclopentylamino)-5-(2-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. In vivo studies have also demonstrated the antitumor and anti-inflammatory effects of this compound. However, the exact mechanisms underlying these effects are not fully understood.

Advantages and Limitations for Lab Experiments

The synthesis of 2-(cyclopentylamino)-5-(2-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been optimized to produce high yields of pure product, making it suitable for scale-up and further study. The compound has also been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral effects, making it a promising candidate for further research. However, the exact mechanisms underlying these effects are not fully understood, and further studies are needed to determine the safety and efficacy of this compound for use in humans.

Future Directions

There are several future directions for research on 2-(cyclopentylamino)-5-(2-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one. One area of focus could be the development of more potent and selective analogs of this compound. Another area of research could be the investigation of the mechanism of action of this compound, with the aim of identifying specific enzymes or signaling pathways that are targeted by the compound. Furthermore, the safety and efficacy of this compound for use in humans should be investigated, with the aim of developing a potential therapeutic agent for the treatment of cancer, inflammatory diseases, and viral infections.

Scientific Research Applications

2-(cyclopentylamino)-5-(2-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. These findings suggest that 2-(cyclopentylamino)-5-(2-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one may have potential as a therapeutic agent for the treatment of cancer, inflammatory diseases, and viral infections.

properties

IUPAC Name

2-(cyclopentylamino)-5-thiophen-2-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c21-15-13-11(12-6-3-9-22-12)7-8-17-14(13)19-16(20-15)18-10-4-1-2-5-10/h3,6-10H,1-2,4-5H2,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXDRMMFAMAEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopentylamino)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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